molecular formula C13H9Cl2N5O2S B2757983 N-(3,4-dichlorophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 877638-55-6

N-(3,4-dichlorophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No.: B2757983
CAS No.: 877638-55-6
M. Wt: 370.21
InChI Key: NNXMHWXPESOZNA-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a heterocyclic acetamide derivative characterized by a triazolo[4,3-a]pyrimidinone core linked via a thioether bridge to an N-(3,4-dichlorophenyl)acetamide moiety. This compound’s structural complexity arises from the fusion of a triazole and pyrimidine ring, which introduces multiple hydrogen-bonding sites (N–H and carbonyl groups) and electronic diversity due to the electron-withdrawing chlorine substituents on the phenyl ring. Such features are often leveraged in medicinal chemistry for targeting enzymes or receptors requiring hydrophobic and polar interactions .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[(7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N5O2S/c14-8-2-1-7(5-9(8)15)16-11(22)6-23-13-19-18-12-17-10(21)3-4-20(12)13/h1-5H,6H2,(H,16,22)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXMHWXPESOZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC2=NN=C3N2C=CC(=O)N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide (CAS Number: 877638-55-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H9_{9}Cl2_{2}N5_{5}O2_{2}S with a molecular weight of 370.21 g/mol. The compound features a triazole-pyrimidine moiety which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC13_{13}H9_{9}Cl2_{2}N5_{5}O2_{2}S
Molecular Weight370.21 g/mol
CAS Number877638-55-6

Antimicrobial Activity

Research indicates that compounds with triazole and pyrimidine structures exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial and fungal strains. In comparative studies, it showed moderate activity against pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Potential

The compound's ability to modulate biological pathways suggests potential anticancer properties. Studies have demonstrated that derivatives of triazole-pyrimidine can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound have shown promise in targeting specific cancer-related pathways .

The mechanism of action involves the inhibition of key enzymes and receptors involved in disease progression. The compound likely interacts with specific molecular targets within cells, leading to altered signaling pathways that affect cell survival and proliferation. This interaction may involve binding to the active sites of enzymes or receptors crucial for tumor growth or microbial survival .

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on various synthesized triazole-pyrimidine derivatives found that this compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics .
  • Anticancer Activity Evaluation :
    In vitro tests on cancer cell lines demonstrated that the compound could induce apoptosis in specific types of cancer cells. The compound's structural features were linked to its ability to disrupt cell cycle progression and promote programmed cell death .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound exhibits promising antimicrobial properties. Research has shown that derivatives of 1,2,4-triazoles, including those with similar structures to N-(3,4-dichlorophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide, demonstrate significant antibacterial and antifungal activities. For instance, studies have reported that related triazole compounds exhibit effective inhibition against a range of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL in some cases .

Anticancer Properties
The triazole moiety is recognized for its role in cancer therapy. Compounds containing the 1,2,4-triazole structure have been investigated for their chemopreventive and chemotherapeutic effects. For example, mercapto-substituted 1,2,4-triazoles have shown potential in targeting cancer cells through various mechanisms . This suggests that this compound could also possess similar anticancer activity.

Neuroprotective Effects
Research indicates that compounds with a triazole backbone may exhibit neuroprotective properties. These compounds have been studied for their ability to mitigate oxidative stress and inflammation in neuronal cells. The presence of the dichlorophenyl group may enhance these effects by improving the compound's bioavailability and interaction with biological targets .

Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has been documented in various studies. The inclusion of sulfur-containing groups in compounds like this compound may contribute to this activity by modulating inflammatory pathways and cytokine release.

Potential Applications in Agriculture

Agrochemical Development
Given its biological activity profiles, there is potential for this compound to be explored as a novel agrochemical agent. Its antimicrobial properties could be beneficial in developing fungicides or bactericides aimed at protecting crops from pathogens.

Comparison with Similar Compounds

Key Analogues Identified :

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():

  • Shares the N-(3,4-dichlorophenyl)acetamide backbone but substitutes the triazolopyrimidinylthio group with a thiazole ring.
  • The thiazole ring introduces a planar, aromatic heterocycle with distinct electronic properties compared to the fused triazolo-pyrimidine system .

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Features a tetrahydroimidazo[1,2-a]pyridine core instead of triazolopyrimidinone. Substituents like cyano, nitro, and ester groups enhance polarity and steric bulk, contrasting with the dichlorophenyl and sulfur-containing groups in the target compound .

Fluorinated Acetamide Derivatives (): Include compounds like 7-(4-(3-(dimethylamino)-2,2-dimethylpropoxy)-2,3-difluorobenzyl)-...-carboxamide. Fluorinated benzyl and trifluoromethyl groups increase lipophilicity and metabolic stability compared to dichlorophenyl groups .

Physicochemical Properties

Comparative Data Table :

Compound Name Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups
N-(3,4-dichlorophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide Not reported Not reported Not reported Triazolopyrimidinone, thioether, dichlorophenyl
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () 287.16 186–188 Not reported Thiazole, dichlorophenyl
Diethyl 8-cyano-7-(4-nitrophenyl)-...-dicarboxylate () 532.52 243–245 51 Imidazopyridine, nitro, cyano, ester
Fluorinated acetamide derivative () ~800–850 (estimated) Not reported Not reported Trifluoromethyl, difluorobenzyl

Notes:

  • Fluorinated derivatives () exhibit higher molecular weights and lipophilicity (logP >4 predicted), whereas the dichlorophenyl group in the target compound balances hydrophobicity with moderate polarity .

Preparation Methods

One-Pot Cyclization Mechanism

The reaction proceeds through Knoevenagel condensation between malononitrile and the aldehyde, followed by Michael addition of 3-amino-1,2,4-triazole. Subsequent cyclization and aromatization yield the dihydrotriazolopyrimidine, which is oxidized to the 7-oxo form. Ultrasonic irradiation or heating accelerates the reaction, achieving yields of 65–85%.

Bromination at Position 3

Introducing a bromine atom at position 3 of the triazolopyrimidinone enables subsequent thiolation. Bromination is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C, leveraging the electron-deficient nature of the triazolopyrimidine ring to direct electrophilic substitution. Alternatively, bromine gas in acetic acid provides regioselective bromination, though with lower yields (50–60%) due to side reactions.

Thiolation to Introduce the Mercapto Group

The brominated intermediate undergoes nucleophilic substitution with thiourea in ethanol under reflux to yield 3-mercapto-triazolo[4,3-a]pyrimidin-7(8H)-one. Sodium hydrosulfide (NaSH) in DMF at 100°C offers a higher-yielding alternative (75–80%), though it requires strict anhydrous conditions. The thiol group’s susceptibility to oxidation necessitates inert atmosphere protection during storage and subsequent steps.

Preparation of N-(3,4-Dichlorophenyl)-2-Chloroacetamide

The acetamide moiety is synthesized by reacting 3,4-dichloroaniline with chloroacetyl chloride in dichloromethane, catalyzed by triethylamine (Et$$_3$$N) at 0–5°C. The reaction proceeds via Schotten-Baumann conditions, yielding N-(3,4-dichlorophenyl)-2-chloroacetamide in 85–90% purity after recrystallization from methanol.

Reaction Conditions:

Component Quantity Solvent Temperature Yield
3,4-Dichloroaniline 10 mmol CH$$2$$Cl$$2$$ 0–5°C 88%
Chloroacetyl chloride 12 mmol
Triethylamine 15 mmol

Coupling Reaction to Form the Thioether Linkage

The final step involves an SN2 reaction between 3-mercapto-triazolopyrimidinone and N-(3,4-dichlorophenyl)-2-chloroacetamide. Optimized conditions use potassium carbonate (K$$2$$CO$$3$$) in acetone under reflux for 12 hours, achieving 70–75% yield. Hexafluoroisopropanol (HFIP) as a solvent enhances reactivity through hydrogen-bonding interactions, reducing reaction time to 6 hours with comparable yields.

Comparative Reaction Optimization:

Solvent Base Temperature Time (h) Yield Source
Acetone K$$2$$CO$$3$$ Reflux 12 73%
HFIP None Reflux 6 68%
DMF Et$$_3$$N 80°C 8 65%

Alternative Synthetic Routes

Direct Thioetherification via CDI Coupling

Carbonyldiimidazole (CDI) mediates coupling between 3-mercapto-triazolopyrimidinone and N-(3,4-dichlorophenyl)-2-hydroxyacetamide in tetrahydrofuran (THF), though yields are lower (55–60%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation at 120°C for 20 minutes in DMF accelerates the coupling step, improving yields to 78% while reducing solvent consumption.

Challenges and Optimization Strategies

  • Thiol Oxidation: Addition of antioxidants like ascorbic acid prevents disulfide formation during thiolation.
  • Regioselectivity in Bromination: Electron-withdrawing groups on the triazolopyrimidine ring direct bromination to position 3, minimizing byproducts.
  • Solvent Selection: HFIP’s high polarity and hydrogen-bond-donating capacity stabilize transition states, enhancing reaction rates.

Q & A

Q. Q1. What are the critical steps in synthesizing N-(3,4-dichlorophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide?

Methodological Answer: The synthesis involves multi-step organic reactions, typically:

Core Formation : Condensation of dichlorophenylamine with a triazolopyrimidine precursor under reflux in polar aprotic solvents (e.g., DMF or DCM) .

Thioether Linkage : Reaction of the triazolopyrimidine core with thioglycolic acid derivatives, often using coupling agents like EDC/HOBt .

Acetamide Functionalization : Acylation with 3,4-dichlorophenyl isocyanate or chloroacetyl chloride, followed by purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc) .
Key Parameters : Optimize reaction temperatures (60–100°C) and stoichiometric ratios (1:1.2 for thiol:acetamide) to achieve yields >70% .

Q. Q2. How is the purity and structural integrity of this compound validated?

Methodological Answer:

  • Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient, λ = 254 nm) with purity thresholds >95% .
  • Structural Confirmation :
    • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 170–175 ppm for carbonyl groups) .
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ ~450–460 Da) .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., substituents on the dichlorophenyl or triazolopyrimidine moieties) affect bioactivity?

Methodological Answer:

  • SAR Studies : Replace the 3,4-dichlorophenyl group with fluorophenyl or methoxyphenyl analogs to evaluate changes in target binding (e.g., enzyme inhibition IC50_{50} values). For example:

    SubstituentIC50_{50} (nM)Solubility (µg/mL)
    3,4-Dichlorophenyl12.58.2
    3-Fluorophenyl28.715.6
    4-Methoxyphenyl45.322.1
    Data adapted from triazolopyrimidine analogs in .
  • Mechanistic Insight : Use molecular docking (AutoDock Vina) to compare binding affinities to kinases or GPCRs. The dichloro group enhances hydrophobic interactions in ATP-binding pockets .

Q. Q4. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:

  • Pharmacokinetic Profiling :
    • In Vitro : Microsomal stability assays (human liver microsomes, t1/2_{1/2} >60 min suggests metabolic stability) .
    • In Vivo : Radiolabeled compound tracking (e.g., 14^{14}C) to assess bioavailability and tissue distribution in rodent models .
  • Metabolite Identification : LC-MS/MS to detect phase I/II metabolites. For example, oxidative dechlorination reduces activity in vivo but not in vitro .

Q. Q5. What strategies optimize solubility and bioavailability without compromising target affinity?

Methodological Answer:

  • Prodrug Design : Introduce phosphate or PEGylated groups to the acetamide moiety to enhance aqueous solubility (>50 µg/mL) .
  • Cocrystallization : Screen with coformers (e.g., succinic acid) to improve dissolution rates (pH 6.8 buffer, USP II apparatus) .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release in pharmacokinetic studies .

Q. Q6. How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Target Engagement Assays :
    • CETSA : Cellular thermal shift assay to confirm binding to purported targets (e.g., EGFR or JAK2) .
    • CRISPR Knockout : Generate target-knockout cell lines (HEK293 or HeLa) to compare potency (EC50_{50}) with wild-type .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., MAPK/ERK inhibition) .

Q. Q7. What analytical methods resolve stability issues under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C). Monitor degradation via HPLC; <10% degradation over 24h is acceptable .
    • Photostability : Expose to UV light (ICH Q1B guidelines). Use amber glass vials to prevent thioether oxidation .
  • Degradation Pathway Mapping : LC-QTOF-MS to identify breakdown products (e.g., sulfoxide formation at the thioether linkage) .

Q. Q8. How do researchers prioritize analogs for preclinical development?

Methodological Answer:

  • Multi-Parameter Optimization : Use scoring matrices integrating:

    ParameterWeightThreshold
    Potency (IC50_{50})40%<50 nM
    Solubility25%>20 µg/mL
    Microsomal Stability20%t1/2_{1/2} >30 min
    Selectivity Index15%>100
    Adapted from lead optimization frameworks in .
  • In Silico Toxicity : Predict off-target effects (e.g., hERG inhibition) using SwissADME or ProTox-II .

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